molecular formula C10H9F3N2 B2913887 3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile CAS No. 124438-60-4

3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile

Cat. No.: B2913887
CAS No.: 124438-60-4
M. Wt: 214.191
InChI Key: QUPPRGUWJCNCLM-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile is an organic compound with the molecular formula C10H9F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile typically involves the reaction of 3-(trifluoromethyl)aniline with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{3-(Trifluoromethyl)aniline} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The nitrile group may also participate in interactions with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[3-(Trifluoromethyl)phenyl]amino}butanenitrile
  • 3-{[3-(Trifluoromethyl)phenyl]amino}pentanenitrile
  • 3-{[3-(Trifluoromethyl)phenyl]amino}hexanenitrile

Uniqueness

3-{[3-(Trifluoromethyl)phenyl]amino}propanenitrile is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

3-[3-(trifluoromethyl)anilino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7,15H,2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPPRGUWJCNCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCCC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 70 parts of 3-(trifluoromethyl)benzenamine hydrochloride, 26.5 parts of 2-propenenitrile and 36.5 parts of N-ethylethanamine was stirred for 2.5 hours at 180° C. After cooling to 0° C., the whole was treated with a sodium hydroxide solution. The product was extracted with dichloromethane. The extract was washed with water, dried, filtered and evaporated, yielding 34.5 parts (45%) of 3-[[3-(trifluoromethyl)phenyl]-amino]propanenitrile as a residue (int. 105).
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